molecular formula C24H34BN3O6 B13141933 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate

Cat. No.: B13141933
M. Wt: 471.4 g/mol
InChI Key: XQDBIFZMDJWKJD-UHFFFAOYSA-N
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Description

This compound is a quinazoline-based derivative featuring a tert-butyl carbamate group and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position of the quinazoline ring. The tert-butyl carbamate serves as a protective group for amines, enhancing stability during synthetic processes. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Quinazoline cores are pharmacologically significant, often serving as kinase inhibitors or scaffolds for drug discovery. The combination of these features positions this compound as a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C24H34BN3O6

Molecular Weight

471.4 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate

InChI

InChI=1S/C24H34BN3O6/c1-21(2,3)31-19(29)28(20(30)32-22(4,5)6)18-26-14-15-11-12-16(13-17(15)27-18)25-33-23(7,8)24(9,10)34-25/h11-14H,1-10H3

InChI Key

XQDBIFZMDJWKJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NC=C3C=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

The compound tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate is a derivative of quinazoline and has garnered interest due to its potential biological activities. Quinazoline-based compounds are known for their diverse pharmacological properties including anticancer, anti-inflammatory, antibacterial, and analgesic effects. This article reviews the biological activity of this specific compound and its implications for medicinal chemistry.

Structure and Properties

The structure of the compound can be broken down as follows:

  • tert-butyl group : Enhances lipophilicity and may influence biological activity.
  • N-(2-methylpropan-2-yl)oxycarbonyl : This substituent is crucial for its interaction with biological targets.
  • Quinazolin moiety : Known for its extensive pharmacological activities.
  • Dioxaborolane group : This feature may contribute to the compound's stability and bioactivity.

1. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a quinazoline scaffold can inhibit various cancer cell lines. For instance, quinazolinone-based hybrids have shown IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines . The specific compound discussed may exhibit similar or enhanced activity owing to its unique structural features.

2. Anti-inflammatory Effects

Quinazoline derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that modifications in the quinazoline structure can lead to improved COX enzyme inhibition, which is pivotal in mediating inflammatory responses . The presence of electron-withdrawing groups in specific positions has been linked to increased anti-inflammatory activity .

3. Antibacterial Activity

The antibacterial potential of quinazoline derivatives has been documented in various studies. The structural modifications in the quinazoline framework often enhance the antimicrobial efficacy against a range of bacterial strains . The specific compound's antibacterial activity would need empirical validation through assays against known bacterial pathogens.

4. Analgesic Activity

Quinazolines have been associated with analgesic effects comparable to established analgesics like diclofenac. Modifications at the C-2 position of the quinazoline ring have been shown to enhance analgesic potency significantly . Given the structural characteristics of this compound, it is plausible that it may exhibit similar or superior analgesic properties.

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Activity TypeReferenceIC50/Effectiveness
Anticancer 0.36–40.90 μM
Anti-inflammatory Improved COX inhibition
Antibacterial Varied efficacy
Analgesic Comparable to diclofenac

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include carbamate-protected boronate esters on heterocyclic cores. Differences in the heterocycle, substituent positions, and boronate ester reactivity influence their applications.

Compound Name Core Structure Boronate Position Molecular Formula Molecular Weight (g/mol) Key Applications
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate Quinazoline 7 C₂₅H₃₃BN₃O₅ 476.36 PROTACs, kinase inhibitor precursors
tert-butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Pyridine 5 C₁₇H₂₇BN₂O₄ 334.22 Suzuki coupling intermediates
tert-butyl N-[6-(N,N-dipropyl-carbamoyl)-1,3-benzothiazol-2-yl]-carbamate Benzothiazole 6 C₁₉H₂₇N₃O₃S 377.50 Fluorescent probes, enzyme studies
tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl}carbamate Benzene N/A C₂₉H₃₃N₅O₅ 555.61 Anticancer agent development

Physical and Electronic Properties

  • Solubility : Quinazoline derivatives are less soluble in polar solvents (e.g., water) compared to pyridine or benzene analogues due to increased hydrophobicity.
  • Electronic Effects : The quinazoline core’s electron-deficient nature enhances boronate electrophilicity, facilitating nucleophilic attacks in cross-couplings. This contrasts with benzothiazole derivatives, where electron-rich environments slow reactivity .

Crystallographic and Stability Data

  • The tert-butyl group in all analogues enhances thermal stability, with decomposition temperatures >200°C. Crystallographic studies (e.g., ) reveal planar heterocyclic cores with boronate esters adopting trigonal geometries, critical for reaction stereochemistry.

Preparation Methods

Synthesis of the Quinazoline Intermediate

The quinazoline scaffold is synthesized via classical cyclization reactions involving anthranilic acid derivatives and appropriate amides or nitriles. Common methods include:

  • Condensation of 2-aminobenzamide derivatives with formamide or aldehydes under acidic or basic catalysis.
  • Palladium-catalyzed cross-coupling reactions to introduce substituents on the quinazoline ring.

Introduction of the Boronate Ester Group

The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, is introduced via:

  • Miayura borylation (Palladium-catalyzed borylation): A halogenated quinazoline precursor (e.g., 7-bromoquinazoline) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron under inert atmosphere, typically in solvents such as dioxane or tetrahydrofuran (THF) at elevated temperatures (~80–100 °C).

  • Reaction conditions often involve Pd(dppf)Cl2 or Pd(PPh3)4 as catalysts, potassium acetate as a base, and inert atmosphere (argon or nitrogen) to prevent oxidation.

Protection of Amino Groups with tert-Butyl Oxycarbonyl (Boc)

Protection of amine groups is performed to prevent unwanted side reactions during subsequent steps:

  • The amine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • Typical solvents include dichloromethane or acetonitrile.
  • Reaction temperature is maintained at room temperature or slightly below to control reaction rate.
  • The reaction is monitored by TLC or HPLC to determine completion.

Purification Techniques

  • Column Chromatography: Silica gel chromatography using mixtures of ethyl acetate and hexane or methanol and chloroform is commonly employed to purify intermediates and final products.
  • Recrystallization: Used for further purification when applicable.
  • Drying: Organic layers are dried over anhydrous sodium sulfate before filtration and concentration under reduced pressure.

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
1. Quinazoline synthesis Condensation of 2-aminobenzamide with formamide; acidic catalysis 70-85% Reaction time 6-12 h; reflux conditions
2. Borylation 7-bromoquinazoline + bis(pinacolato)diboron; Pd(dppf)Cl2 catalyst; KOAc base; dioxane; 90 °C; inert atmosphere 65-80% Reaction time 12-24 h; inert atmosphere critical
3. Boc protection Amine + (Boc)2O; triethylamine; dichloromethane; 0-25 °C 75-90% Reaction monitored by TLC; mild conditions prevent decomposition
4. Purification Silica gel chromatography (ethyl acetate/hexane) - Essential for isolating pure product

Comprehensive Research Findings on Preparation

  • The palladium-catalyzed borylation step is pivotal and requires stringent control of moisture and oxygen to prevent catalyst deactivation and boronate hydrolysis.
  • Temperature control during Boc protection ensures selective carbamate formation without overreaction or side product formation.
  • The choice of solvent during purification impacts the recovery and purity of the compound, with ethyl acetate/hexane mixtures providing optimal separation.
  • Analytical techniques such as ^1H NMR, LC-MS, and HPLC are employed to confirm structure and purity at each stage.
  • Literature reports indicate yields can vary depending on the substitution pattern on the quinazoline and the scale of synthesis, necessitating optimization for industrial applications.

Comparative Table of Similar Boron-Containing Quinazoline Derivatives Preparation

Compound Name Key Functional Group Preparation Highlights Yield Range Reference
This compound Boronate ester on quinazoline Pd-catalyzed borylation, Boc protection 65-90%
tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate Boronate ester on phenyl ring Similar borylation and protection steps 60-85%
tert-butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Boronate ester on pyridine ring Modified borylation conditions 55-80%

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